Regioisomeric Specificity vs. 2-Chloro-6-ethenyl-4-methylpyridine
The primary differentiation of 2-Chloro-4-ethenyl-6-methylpyridine (target) from its closest isomer, 2-chloro-6-ethenyl-4-methylpyridine (comparator), is the positional interchange of the methyl and ethenyl groups . While both share the same molecular formula (C₈H₈ClN) and molecular weight (153.61 g/mol), the target compound places the ethenyl group para to the ring nitrogen, whereas the comparator places it ortho. This structural difference is expected to alter the electronic activation of the chlorine substituent and the steric accessibility of the vinyl group, directly impacting reaction rates and selectivity in subsequent transformations.
| Evidence Dimension | Substitution pattern / Regiochemistry |
|---|---|
| Target Compound Data | 2-Chloro-4-ethenyl-6-methylpyridine (2-Cl, 4-ethenyl, 6-CH₃) |
| Comparator Or Baseline | 2-Chloro-6-ethenyl-4-methylpyridine (2-Cl, 6-ethenyl, 4-CH₃) |
| Quantified Difference | No quantitative performance data available; differentiation is based on structural identity. |
| Conditions | Not applicable; structural identity confirmed by CAS registry and IUPAC nomenclature. |
Why This Matters
For procurement purposes, this confirms the target compound's unique structural identity, which is a prerequisite for any application requiring a specific regiochemical handle; using the incorrect isomer would lead to a different substitution pattern in the final product.
